Glyme (1,2-dimethoxyethane-d10)
Description
Significance of Deuterated Organic Compounds in Modern Chemical Science
Beyond mechanistic studies, deuterated compounds are indispensable in nuclear magnetic resonance (NMR) spectroscopy. fiveable.me In ¹H NMR, the signals from residual protons in a deuterated solvent are minimal, thus preventing the large solvent signal from obscuring the signals of the analyte. This leads to cleaner, more easily interpretable spectra with improved signal-to-noise ratios. fiveable.me Furthermore, deuterated solvents are used to stabilize the magnetic field strength in modern NMR spectrometers, ensuring accurate and reproducible results.
Unique Position of 1,2-Dimethoxyethane-d10 in Isotopic Labeling Studies
1,2-Dimethoxyethane-d10 (DME-d10), with the chemical formula CD₃OCD₂CD₂OCD₃, holds a unique position in isotopic labeling studies due to the combination of its properties as an ether solvent and a deuterated compound. sigmaaldrich.com Its high level of deuteration makes it an ideal solvent for ¹H NMR studies of reaction mechanisms, providing a clear window to observe the signals of the reacting species without interference from the solvent. fiveable.mea2bchem.com
The stability of the C-D bonds in DME-d10 ensures that it does not readily exchange its deuterium (B1214612) atoms with the protons of the reactants, a crucial requirement for maintaining isotopic integrity throughout a chemical reaction. a2bchem.com This stability, coupled with its excellent solvating properties for a wide array of organic and organometallic compounds, makes DME-d10 an indispensable tool for researchers investigating the intricacies of chemical transformations. webnode.pagea2bchem.com Its use allows for precise analysis in NMR spectroscopy and other isotopic labeling studies, contributing to a deeper understanding of reaction pathways and kinetics. a2bchem.com
Physicochemical Properties of 1,2-Dimethoxyethane-d10
| Property | Value |
| Molecular Formula | C₄D₁₀O₂ a2bchem.com |
| Molecular Weight | 100.18 g/mol sigmaaldrich.comnih.gov |
| Appearance | Colorless liquid sigmaaldrich.com |
| Melting Point | -58 °C science-and-fun.de |
| Boiling Point | 83 °C science-and-fun.de |
| Density | 0.86 g/mL science-and-fun.de |
| Isotopic Purity | ≥99 atom % D sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
107975-86-0 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-1,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
XTHFKEDIFFGKHM-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |
Canonical SMILES |
COCCOC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethoxyethane D10
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the 1,2-dimethoxyethane (B42094) structure can be achieved through several established methods in isotope chemistry. These methods can be broadly categorized into those that build the deuterated molecule from smaller deuterated fragments and those that introduce deuterium into the pre-existing non-deuterated molecule.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H-D) exchange reactions involve the substitution of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterated solvents. wikipedia.org This process can be facilitated by catalysts, including acids, bases, or metals. wikipedia.org While a versatile technique for deuterium labeling, direct H-D exchange on 1,2-dimethoxyethane to achieve full deuteration (d10) is challenging due to the relatively non-acidic nature of the C-H bonds. However, for specific applications requiring partial deuteration, this method could be employed under forcing conditions. The exchange process is an equilibrium reaction, often requiring a large excess of the deuterium source to drive the reaction toward high levels of deuterium incorporation. wikipedia.org
Deuterium Gas Addition Techniques
The addition of deuterium gas (D₂) across unsaturated bonds is a common method for introducing deuterium into a molecule. While 1,2-dimethoxyethane itself is saturated, this technique could be applied to a precursor molecule containing double or triple bonds, which is then converted to the final product. For instance, a di-deuterated diol could be synthesized via the catalytic deuteration of a dialkene, which would then be etherified to produce a partially deuterated glyme. The generation of D₂ gas can be achieved in situ from D₂O and a reducing agent like aluminum, which can then be used in palladium-catalyzed reactions. nih.gov
Catalytic Isotope Exchange Approaches
Regioselective and Site-Specific Deuteration Strategies
The most practical and specific method for the synthesis of 1,2-dimethoxyethane-d10 is the Williamson ether synthesis, which allows for precise control over the location of the deuterium atoms by using deuterated starting materials. masterorganicchemistry.comwikipedia.org This method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com To synthesize 1,2-dimethoxyethane-d10 (CD₃OCD₂CD₂OCD₃), the following precursors are required:
Ethylene (B1197577) glycol-d4 (DO-CD₂CD₂-OD): This can be synthesized through methods such as the living anionic polymerization of deuterated ethylene oxide. alfa-chemistry.com
A deuterated methylating agent: A common choice would be iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄). These can be prepared from methanol-d4.
The synthesis would proceed in two steps:
Formation of the dialkoxide: Ethylene glycol-d4 is reacted with a strong base, such as sodium hydride (NaH), to form the disodium (B8443419) salt of ethylene glycol-d4.
Etherification: The resulting dialkoxide is then reacted with two equivalents of the deuterated methylating agent (e.g., CD₃I) to form 1,2-dimethoxyethane-d10.
This approach ensures that all ten hydrogen positions are substituted with deuterium, leading to a high isotopic purity of the final product.
Characterization of Isotopic Enrichment and Purity in Synthetic Products
Following the synthesis, it is crucial to characterize the product to confirm its identity, chemical purity, and the extent of deuterium incorporation. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum is a primary indicator of successful deuteration. The chemical shifts for the protons in non-deuterated 1,2-dimethoxyethane are approximately 3.40 ppm for the methylene (B1212753) protons and 3.22 ppm for the methyl protons. science-and-fun.dechemicalbook.com In a highly enriched sample of 1,2-dimethoxyethane-d10, these peaks should be virtually absent.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms, confirming their incorporation into the molecule.
¹³C NMR: The carbon spectrum will also reflect the deuteration. The signals for the carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of a deuterated compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ion, the degree of deuteration can be accurately calculated. For 1,2-dimethoxyethane-d10, the expected molecular weight is approximately 100.18 g/mol , a significant increase from the 90.12 g/mol of the non-deuterated compound. science-and-fun.de The mass spectrum will show a distribution of isotopologues (molecules with different numbers of deuterium atoms), and the relative abundance of the d10 peak compared to the lower deuterated species (d0 to d9) allows for the calculation of the isotopic enrichment. nih.gov
Interactive Data Table: Properties of 1,2-Dimethoxyethane-d10
| Property | Value | Reference |
| Chemical Formula | C₄D₁₀O₂ | isotope.com |
| Molecular Weight | 100.18 g/mol | science-and-fun.desigmaaldrich.com |
| CAS Number | 107975-86-0 | isotope.com |
| Isotopic Purity | Typically ≥99 atom % D | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 83 °C | science-and-fun.de |
| Melting Point | -58 °C | science-and-fun.de |
| Density | 0.86 g/mL at 20 °C | science-and-fun.de |
Advanced Spectroscopic Characterization of 1,2 Dimethoxyethane D10
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the analysis of 1,2-dimethoxyethane-d10. The substitution of protons with deuterium (B1214612) atoms profoundly influences the NMR spectra, offering unique avenues for structural and dynamic investigation.
The structural elucidation of 1,2-dimethoxyethane-d10 is achieved through a combination of ¹H, ¹³C, and ²H NMR spectroscopy. As a deuterated solvent, its own NMR signals are of primary interest for purity checks and for understanding its behavior in solution. isotope.coma2bchem.comisotope.comeurisotop.com
¹H NMR: In a highly deuterated sample (e.g., 99 atom % D), the ¹H NMR spectrum displays residual proton signals. For glyme-d10, these typically appear as a multiplet around 3.40 ppm, corresponding to the remaining protons on the ethylene (B1197577) bridge (-OCD₂-CD₂O-), and a five-line pattern (quintet) around 3.22 ppm for the methyl groups (-OCD₃). science-and-fun.de The quintet arises from the coupling of the residual proton to the two deuterium atoms of the methyl group (J(H,D) ≈ 1.6 Hz). science-and-fun.de
²H NMR (Deuterium NMR): This is the most direct method for observing the deuterated molecule. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR. A ²H NMR spectrum of glyme-d10 would show two main resonances corresponding to the deuterons on the ethylene bridge (~3.40 ppm) and the methyl groups (~3.22 ppm). Since deuterium is the overwhelmingly abundant isotope, these signals are strong and serve as the primary reference and lock signal when glyme-d10 is used as a solvent.
¹³C NMR: The ¹³C NMR spectrum is significantly affected by the deuterium substitution. The signals are split into multiplets due to one-bond coupling with deuterium (¹J_CD), which has a spin I=1. The carbon atoms of the ethylene bridge (-OCD₂-) appear as a quintet around 71.7 ppm, and the methyl carbons (-OCD₃) appear as a septet around 57.8 ppm. science-and-fun.deillinois.edu The ¹J_CD coupling constant is approximately 21 Hz for both carbon environments. science-and-fun.de This characteristic splitting pattern is an unambiguous confirmation of the deuteration at these positions. illinois.edu
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Coupling Constant (J) [Hz] |
|---|---|---|---|---|
| ¹H (residual) | 3.40 | m | -OCD₂-H- | J(H,D) ≈ 1.6 |
| ¹H (residual) | 3.22 | quintet | -OCD₂H | |
| ¹³C | 71.7 | quintet | -OCD₂- | J(C,D) ≈ 21 |
| ¹³C | 57.8 | septet | -OCD₃ | |
| ²H | ~3.40 | s | -OCD₂- | - |
| ²H | ~3.22 | s | -OCD₃ | - |
1,2-Dimethoxyethane (B42094) is known to exist as a mixture of conformers, primarily the trans and gauche forms, which interconvert rapidly at room temperature. Dynamic NMR techniques are ideally suited to study such molecular motions and exchange processes. While specific dynamic NMR studies on the d10 isotopologue are not widely published, the principles of the techniques can be readily applied.
Variable-Temperature (VT) NMR: By lowering the temperature, the rate of interconversion between the trans and gauche conformers can be slowed. In a hypothetical VT-NMR experiment, one would expect the initially sharp, averaged signals in the ²H or ¹³C spectra to broaden and eventually decoalesce into separate signals for each distinct conformer below a certain temperature (the coalescence temperature). From the coalescence temperature and the chemical shift difference between the conformers, the energy barrier (ΔG‡) for the conformational exchange can be calculated.
2D Exchange Spectroscopy (EXSY): This powerful 2D NMR experiment can detect chemical exchange even when it is fast on the NMR timescale. In a ²H or ¹³C EXSY spectrum of glyme-d10, the presence of cross-peaks between the signals of the trans and gauche conformers (if they could be resolved at low temperature) would provide direct evidence of the conformational exchange. The volume of these cross-peaks is related to the rate of the exchange process. nih.gov
Relaxation Dispersion (RD): Techniques like Carr-Purcell-Meiboom-Gill (CPMG) and rotating frame (R1ρ) relaxation dispersion are sensitive to exchange processes occurring on the microsecond-to-millisecond timescale. These methods measure the effective transverse relaxation rate (R₂) as a function of an applied radiofrequency field. An exchange process, such as the interconversion of glyme conformers, would lead to a characteristic dispersion profile from which the exchange kinetics (k_ex) and the populations of the exchanging states can be extracted.
Solid-state NMR (ssNMR) is indispensable for characterizing materials where molecules lack the rapid, isotropic tumbling found in solution. Glyme and its deuterated analogue are key components in solid polymer electrolytes (SPEs), which are crucial for next-generation battery technologies.
In a complex system like an SPE, which might consist of a host polymer like poly(ethylene oxide) (PEO), a lithium salt, and glyme-d10 as a plasticizer, ssNMR can provide detailed molecular-level insights.
Probing Mobility: ²H ssNMR is particularly powerful for studying dynamics. The lineshape of the deuterium signal is highly sensitive to molecular motion. A broad, Pake-pattern-like spectrum indicates a rigid or slowly moving glyme-d10 molecule, whereas a narrow, Lorentzian-like peak indicates high mobility. By analyzing the lineshape at various temperatures, one can characterize the onset of molecular motions and identify different dynamic domains within the material (e.g., glyme-d10 molecules tightly bound to the polymer versus more mobile, liquid-like molecules).
Investigating Interactions: Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to study the glyme-d10 molecule's environment. The efficiency of the cross-polarization transfer from ¹H (residual protons) or other nuclei to ¹³C depends on the proximity and rigidity of the coupled spins, providing information about which parts of the glyme molecule are close to the polymer host or ions. Furthermore, 2D ssNMR experiments, such as Wideline Separation (WISE), can correlate the mobility of specific chemical sites (probed by the ¹H lineshape) with their chemical shift (from ¹³C), allowing for the distinction between mobile and rigid segments of the glyme-d10 within the electrolyte matrix. donaldsadoway.com Studies on analogous PEO-based electrolytes have successfully used these techniques to correlate polymer segmental mobility with ionic conductivity. researchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is exceptionally sensitive to the conformational state of flexible molecules like 1,2-dimethoxyethane. Deuteration significantly alters the vibrational spectra, as the heavier deuterium atoms lead to lower vibrational frequencies for modes involving their motion.
The IR spectrum of glyme-d10 provides a detailed fingerprint of its vibrational modes. The most dramatic effect of deuteration is the shift of C-H stretching vibrations to lower wavenumbers.
C-D Vibrational Modes: The C-H stretching modes (ν_CH) in standard glyme appear in the 2800–3000 cm⁻¹ region. In glyme-d10, these are replaced by C-D stretching modes (ν_CD), which are found in the 2000–2250 cm⁻¹ region. cdnsciencepub.com Similarly, C-H bending and deformation modes are shifted to lower frequencies. This shift can be advantageous as it moves these vibrations out of regions where they might overlap with other functional group signals, such as O-H or N-H stretches, in more complex systems. researchgate.net
Conformational Sensitivity: The IR spectrum of glyme is sensitive to its conformation. Specific vibrational modes, particularly those involving the C-C and C-O skeletal bonds and CH₂ rocking motions, change frequency depending on whether the molecule is in a trans or gauche conformation. While a detailed assignment for glyme-d10 is not readily available, the principles remain the same. The deuterated C-D₂ rocking, wagging, and twisting modes would serve as sensitive probes of the local conformation, analogous to the CH₂ modes in the non-deuterated version.
| Vibrational Mode | Typical Frequency (C-H) [cm⁻¹] | Expected Frequency (C-D) [cm⁻¹] | Reference |
|---|---|---|---|
| Stretching (ν) | 2800 - 3000 | 2000 - 2250 | cdnsciencepub.com |
| Bending/Deformation (δ) | 1350 - 1480 | 950 - 1100 | cdnsciencepub.com |
Raman spectroscopy is a complementary technique to IR and is particularly useful for studying the skeletal vibrations of the glyme backbone, which are highly sensitive to conformation.
Liquid State: Studies on non-deuterated glyme have shown that the Raman spectrum in the 300–600 cm⁻¹ region is rich with conformation-sensitive bands. By analyzing these bands, the relative populations of the different conformers (trans and gauche) can be determined. For glyme-d10, these skeletal modes would be shifted due to the increased mass of the deuterated methylene (B1212753) and methyl groups, but they would continue to serve as conformational markers. The simplification of other spectral regions due to the C-H to C-D shift could make the analysis of these skeletal modes more straightforward.
Raman Optical Activity (ROA) for Stereochemical and Conformational Investigations
Raman Optical Activity (ROA) is a powerful chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light. rsc.org The resulting ROA spectrum contains information about the stereochemistry and conformational arrangements of a molecule in solution. nih.govbiorxiv.org For a molecule like 1,2-dimethoxyethane, which can exist in various conformational states due to rotation around its C-C and C-O bonds, ROA provides a sensitive probe of its three-dimensional structure.
The use of its deuterated analogue, 1,2-dimethoxyethane-d10, offers distinct advantages. Deuterium labeling shifts the C-D stretching vibrations to a spectral region (typically 2000-2300 cm⁻¹) that is free from other fundamental vibrational modes. cas.cz This isotopic substitution allows for the study of localized molecular motions and conformations with reduced spectral congestion. cas.cz Although direct ROA studies specifically on 1,2-dimethoxyethane-d10 are not extensively documented in the literature, the principles established from studies on other deuterated molecules can be applied.
Table 1: Illustrative ROA Data for Hypothetical Glyme-d10 Conformers
This table illustrates the type of data that ROA spectroscopy can provide, showing how different conformers could yield distinct spectral features.
| Conformer | Key Dihedral Angle(s) | Predicted ROA Feature (cm⁻¹) | Sign | Description |
| Chiral Conformer A | O-C-C-O ≈ 60° (gauche) | ~850 | Positive/Negative couplet | C-O-C symmetric stretch coupled with C-C stretch |
| Chiral Conformer B | O-C-C-O ≈ -60° (gauche) | ~850 | Negative/Positive couplet | Inverted chirality leads to inverted ROA signal |
| Achiral Conformer C | O-C-C-O = 180° (trans) | ~870 | Null | C-O-C stretch in an achiral conformation shows no ROA |
| Deuterated Mode | C-D Stretch | ~2150 | Positive | Isolated C-D stretching vibration |
Neutron Scattering Techniques
Neutron scattering is an exceptionally powerful method for studying the structure and dynamics of materials at the atomic and molecular scale. arxiv.org Because neutrons interact with atomic nuclei, the technique is non-destructive and highly sensitive to isotopes, particularly hydrogen and deuterium. ornl.gov This isotopic sensitivity makes deuterated compounds like 1,2-dimethoxyethane-d10 invaluable for highlighting or masking specific components within a complex system, a technique known as contrast variation.
Small-Angle Neutron Scattering (SANS) for Solution Structure Analysis
Small-Angle Neutron Scattering (SANS) is used to investigate the structure of materials on length scales ranging from approximately 1 to 100 nanometers. iaea.org It is particularly well-suited for studying the size, shape, and arrangement of particles, polymers, and aggregates in solution. rsc.org In studies involving 1,2-dimethoxyethane-d10, SANS is instrumental in analyzing the structure of electrolyte solutions, which are critical for energy storage devices like lithium-ion batteries. researchgate.netrsc.org
The fundamental principle exploited in SANS is contrast matching. The scattering intensity in a SANS experiment is proportional to the square of the difference in scattering length density (SLD) between the component of interest (e.g., a polymer or a solvated ion cluster) and the surrounding solvent. Hydrogen and deuterium have vastly different coherent neutron scattering lengths (-3.74 fm and 6.67 fm, respectively). By using fully deuterated 1,2-dimethoxyethane-d10 as a solvent, a very high contrast against protonated solutes can be achieved. Conversely, a mixture of protonated and deuterated glyme can be prepared to match the SLD of a specific solute, effectively making that solute "invisible" and allowing the structure of other components to be studied in isolation.
This technique has been used to characterize the aggregation of salt complexes in glyme-based electrolytes and to determine the radius of gyration and conformation of polymer chains in solution.
Table 2: Neutron Scattering Length Densities (SLD) for Contrast Variation
This table demonstrates the significant difference in SLD between protonated and deuterated glyme, which is the basis for contrast variation in SANS experiments.
| Compound | Formula | Density (g/cm³) | Molar Mass ( g/mol ) | SLD (10⁻⁶ Å⁻²) |
| Glyme (protonated) | C₄H₁₀O₂ | ~0.86 | 90.12 | -0.29 |
| Glyme (deuterated) | C₄D₁₀O₂ | ~0.96 | 100.18 | 6.15 |
| Polystyrene (protonated) | (C₈H₈)ₙ | ~1.05 | 104.15 (monomer) | 1.41 |
| Polystyrene (deuterated) | (C₈D₈)ₙ | ~1.12 | 112.20 (monomer) | 6.47 |
Neutron Total Scattering and Empirical Potential Structure Refinement for Ionic Solvation Structures
While SANS provides information on larger-scale structures, neutron total scattering, coupled with computational modeling techniques like Empirical Potential Structure Refinement (EPSR), offers a detailed, atom-level view of liquid and amorphous structures. This method provides the pair distribution function, g(r), which describes the probability of finding another atom at a distance 'r' from a reference atom.
For 1,2-dimethoxyethane-d10, this technique is crucial for understanding the precise solvation structure of ions in electrolyte solutions. In battery electrolytes, the way solvent molecules arrange around a cation (like Li⁺) directly impacts ion mobility, conductivity, and electrochemical stability. By performing neutron diffraction experiments on a glyme-d10 based electrolyte, researchers can obtain data on the atomic correlations. The use of deuterated glyme is again critical, as it provides a distinct scattering signal from the hydrogenated salt or other components.
EPSR is then used to build a 3D atomistic model of the liquid that is consistent with the experimental scattering data. From this model, detailed structural information can be extracted, such as:
Coordination Numbers: The average number of oxygen atoms from the glyme molecules that are in the first solvation shell of a cation.
Bond Distances: The precise distances between the cation and the coordinating oxygen atoms.
Solvent Conformation: The preferential conformation (e.g., tgt or tgg) adopted by the glyme-d10 molecules when they are coordinating a cation versus when they are in the bulk solvent.
Table 3: Structural Parameters Obtainable from Neutron Total Scattering of a Hypothetical Li-Salt/Glyme-d10 Electrolyte
This table shows the type of detailed structural information that can be extracted from a total scattering experiment.
| Parameter | Description | Typical Value/Range |
| Li-O Coordination Number | Number of glyme oxygen atoms surrounding a Li⁺ ion | 3 - 4 |
| Li-O Bond Distance | Average distance between a Li⁺ ion and a coordinating oxygen atom | 1.9 - 2.1 Å |
| O-C-C-O Dihedral Angle | Torsional angle indicating the glyme backbone conformation | ~65° (gauche) in solvates |
| Li-Li Separation | Average distance between solvated lithium ions | 4 - 8 Å |
Neutron Reflectometry for Interfacial Studies
Neutron Reflectometry (NR) is a surface-sensitive technique used to probe the structure of thin films and interfaces on length scales from a few angstroms to several hundred nanometers. epj-conferences.orgesrf.fr The method measures the intensity of a neutron beam reflected from a flat surface as a function of the momentum transfer perpendicular to that surface. This allows for the determination of the SLD profile normal to the interface, which can be interpreted as the composition and thickness of distinct layers. epj-conferences.org
In the context of 1,2-dimethoxyethane-d10, NR is invaluable for studying solid-liquid interfaces, such as the electrode-electrolyte interface in a battery. nih.govcam.ac.uk The formation of a solid-electrolyte interphase (SEI) on the anode is a critical process that governs battery performance and lifetime. By using an electrolyte based on deuterated glyme and a silicon wafer as a model electrode surface, NR can precisely measure the thickness, density, and roughness of the SEI layer as it forms and evolves during electrochemical cycling.
The high contrast provided by 1,2-dimethoxyethane-d10 against the electrode material (e.g., silicon or a metal) and any protonated components of the SEI (such as lithium carbonate or alkyl carbonates) makes it possible to resolve the structure of these nanometer-scale interfacial layers with high precision. researchgate.net
Table 4: Model of a Solid-Electrolyte Interphase (SEI) Studied by Neutron Reflectometry
This table presents a hypothetical layered model of an SEI on a silicon electrode in a glyme-d10 electrolyte, illustrating the information NR can provide.
| Layer | Material | Thickness (Å) | SLD (10⁻⁶ Å⁻²) | Roughness (Å) |
| Substrate | Silicon (Si) | Infinite | 2.07 | 3 |
| Layer 1 | Silicon Oxide (SiO₂) | 15 | 3.47 | 4 |
| Layer 2 (SEI) | Inorganic (Li₂CO₃) | 30 | 4.10 | 5 |
| Layer 3 (SEI) | Organic Polymer | 50 | 1.50 | 7 |
| Bulk | Glyme-d10 Electrolyte | Infinite | 6.15 | - |
Computational and Theoretical Investigations of 1,2 Dimethoxyethane D10
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. unipd.it For DME-d10, these methods are employed to predict its geometry, vibrational modes, and electronic characteristics with high accuracy.
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to determine the optimized molecular structure and vibrational properties of molecules from first principles, without empirical parameters. unipd.itopenaccesspub.org
Molecular Geometry: DFT calculations, often using functionals like B3LYP, are employed to find the most stable conformations of glyme molecules. nbu.edu.sa For 1,2-dimethoxyethane (B42094), several conformers exist due to rotation around the C-C and C-O bonds. Studies have shown that the trans-gauche-trans (TGT) conformation is often the most stable in the gas phase and is the preferential structure for coordinating with cations like Mg²⁺. researchgate.net The geometry is optimized by finding the minimum energy structure on the potential energy surface. rasayanjournal.co.in Isotopic substitution with deuterium (B1214612) in DME-d10 does not significantly alter the electronic potential energy surface or the equilibrium geometry compared to its hydrogenated counterpart, but it does affect the vibrational frequencies due to the increased mass.
Vibrational Frequencies: Theoretical vibrational analysis is critical for interpreting experimental infrared (IR) and Raman spectra. After geometric optimization, the harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix. These calculated frequencies for DME-d10 are expected to be lower than those for the non-deuterated form, particularly for modes involving C-D stretching and bending, due to the heavier mass of deuterium. DFT calculations have been successfully used to assign vibrational modes for similar complex molecules. openaccesspub.orgnbu.edu.sa For instance, studies on related molecules have shown good agreement between DFT-calculated and experimental IR spectra, confirming the accuracy of the theoretical approach. rasayanjournal.co.incore.ac.uk The analysis of vibrational frequencies can also reveal phenomena like intramolecular vibrational energy transfer upon complex formation. nih.gov
A comparison of expected vibrational shifts between light (H) and heavy (D) DME highlights the impact of deuteration.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Expected Frequency Range (cm⁻¹) for C-D | Reason for Shift |
|---|---|---|---|
| C-H/C-D Stretch | 2850-3000 | ~2100-2250 | Increased reduced mass of the C-D bond |
| CH₂/CD₂ Scissoring | 1450-1485 | ~1050-1100 | Increased mass of deuterium atoms |
| CH₃/CD₃ Umbrella Mode | ~1375 | ~1050 | Increased mass of the methyl/deuteriomethyl group |
Theoretical methods are also invaluable for predicting spectroscopic parameters and the electric dipole moment, which governs a molecule's interaction with electric fields.
Spectroscopic Parameters: Beyond vibrational frequencies, quantum calculations can predict other spectroscopic data, such as NMR chemical shifts and coupling constants. For DME, calculations have been used to analyze ³J coupling constants to determine the proportion of gauche and trans rotamers in various solvents. researchgate.net These theoretical predictions are essential for interpreting complex experimental spectra and understanding conformational preferences in solution.
Dipole Moments: The molecular dipole moment is a measure of the charge distribution in a molecule and is crucial for understanding intermolecular interactions. qub.ac.uk It can be calculated as an expectation value from the quantum mechanical wavefunction or electron density. For DME, the dipole moment is highly dependent on its conformation. The gauche conformation around the central C-C bond leads to a significant molecular dipole moment, while a trans conformation results in a much smaller one. Theoretical models that combine atomic partial charges and atomic dipoles have been developed to predict molecular dipole moments with high accuracy, approaching that of DFT at a lower computational cost. qub.ac.ukscispace.com The dipole moment is a key parameter in molecular dynamics simulations as it dictates the strength of electrostatic interactions with ions and other solvent molecules.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into dynamic processes that are inaccessible to static quantum mechanical calculations. escholarship.orgresearchgate.net
MD simulations are particularly well-suited for exploring the complex conformational landscape of flexible molecules like DME-d10.
Conformational Dynamics: The flexibility of the ether chain in DME allows it to exist in various conformations, labeled by the sequence of dihedral angles (trans 'T' or gauche 'G'). Raman spectroscopy studies have shown that in the liquid phase, DME exists as a mixture of conformers, including TGT, TGG', TTT, TGG, and TTG. researchgate.net MD simulations can track the transitions between these conformational states over time, revealing the pathways and timescales of conformational changes. These dynamics are crucial for understanding how the solvent molecule adapts its shape to solvate ions or to fit into different solvent environments.
Energy Landscapes: The relative stability of different conformers is described by the potential energy landscape. MD simulations, often combined with methods like umbrella sampling or metadynamics, can be used to calculate the free energy differences between various conformers. For DME, studies have shown that the presence of water stabilizes the more hydrophilic TGT and TGG conformers over the less hydrophilic TTT and TGG' conformers. researchgate.net This conformational shift is believed to be related to the inverse temperature solubility observed in poly(oxyethylene), for which DME is a model compound. researchgate.net
| DME Conformer | Dihedral Angles (O-C-C-O) | Relative Population in Liquid Phase (%) researchgate.net | General Characteristic |
|---|---|---|---|
| TGT | trans, gauche, trans | 42 | Preferential conformation for cation coordination |
| TGG' | trans, gauche, gauche' | 33 | Hydrophobic |
| TTT | trans, trans, trans | 12 | Hydrophobic |
| TGG | trans, gauche, gauche | 9 | Hydrophilic |
| TTG | trans, trans, gauche | 4 | - |
The primary application of DME-d10 in research is as a solvent in electrolyte systems, making the study of its solvation properties paramount.
Solvation Dynamics: MD simulations are used to investigate the reorganization of solvent molecules around a solute following an electronic excitation, a process known as solvation dynamics. univie.ac.atubc.ca The timescale of this reorganization is a key indicator of the solvent's dynamic response. For DME-water mixtures, simulations have revealed non-monotonic changes in properties like self-diffusion constants and viscosity as a function of concentration, highlighting the complex interplay between the two solvent components. researchgate.net
Ion-Solvent Interactions: In electrolyte solutions, the interaction between ions and solvent molecules dictates the properties of the electrolyte, such as ionic conductivity and salt dissolution. MD simulations allow for detailed analysis of the solvation shell around cations (e.g., Li⁺, Na⁺, Mg²⁺) and anions. It is known that the oxygen atoms in DME act as Lewis bases, coordinating with cations in a "bidentate" fashion, which can lead to the formation of stable M⁺(DME) complexes. The structure and stability of these complexes are critical for ion transport mechanisms in batteries. The deuteration in DME-d10 is used in techniques like neutron scattering with isotopic substitution, where MD simulations provide the necessary theoretical models for interpreting the experimental data on ion-solvent structures.
First-principles or ab initio molecular dynamics (AIMD) combines the strengths of DFT and MD, allowing for simulations where the forces between atoms are calculated "on the fly" from electronic structure theory. nih.gov This avoids the need for pre-parameterized force fields, which may not accurately capture complex phenomena like charge transfer and bond breaking/formation.
AIMD is a powerful tool for studying electrochemical systems. nih.govresearchgate.net In the context of DME-d10 electrolytes, AIMD can provide highly accurate descriptions of:
Solvation Structures: The precise coordination of ions like Li⁺ with DME molecules, including the subtle electronic polarization effects.
Ion Conduction Mechanisms: How Li⁺ ions move through the glyme-based electrolyte, whether as single ions or as solvated complexes.
Electrochemical Reactions: The decomposition of the electrolyte at the electrode-electrolyte interface, a critical factor in battery cycle life.
Recent studies have used large-scale AIMD to investigate the molecular-level structure and ion conduction in glyme-based electrolytes, such as tetraethylene glycol dimethyl ether (TEGDME) with LiTFSA salt, providing insights into how these systems function and how they can be improved. researchgate.net The development of methods to perform AIMD at a constant electrode potential further enhances the realism of these simulations for modeling voltage-driven devices. aps.org
Force Field Development and Validation for Deuterated Systems
The accuracy of molecular dynamics (MD) simulations, which provide deep insights into the behavior of molecular systems, is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch For deuterated compounds such as 1,2-dimethoxyethane-d10 (D10-DME), developing and validating a precise force field is a critical step to ensure that simulations can faithfully reproduce experimental observations and provide predictive power.
Deuteration, the substitution of hydrogen with its isotope deuterium, is a common technique in experimental methods like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy to probe molecular structure and dynamics. nih.govresearchgate.net According to the Born-Oppenheimer approximation, isotopic substitution does not alter the electronic potential energy surface of a molecule. However, it does change the intramolecular vibrational frequencies due to the mass difference, which in turn can influence intermolecular interactions and bulk properties. nih.govresearchgate.net
A prevalent but often inadequate method for simulating deuterated molecules is the simple substitution of hydrogen mass with deuterium mass within an existing force field designed for the hydrogenated isotopologue. researchgate.net Research has demonstrated that this "naïve mass substitution" approach can fail to capture significant isotope effects. nih.gov For example, in studies of tetrahydrofuran (B95107) (THF), a simple mass-substitution method was unable to reproduce the experimentally known loss of the closed-loop miscibility gap when fully deuterated THF is mixed with water. nih.gov This failure often stems from the fact that many standard force fields are parameterized using mass-dependent experimental data or quantum mechanical normal modes, unintentionally biasing the bonded parameters (bond, angle, and dihedral terms) to a specific isotopologue. nih.govresearchgate.net
To accurately capture the nuanced effects of deuteration, a more rigorous approach involving the re-parameterization of the force field is necessary. researchgate.net This process involves developing new parameters, particularly for bonded interactions, that explicitly account for the isotopic substitution. The development of such a force field for D10-DME would follow a systematic procedure, often benchmarked against high-level quantum mechanical (QM) calculations. For its non-deuterated counterpart, 1,2-dimethoxyethane (DME), force fields have been improved by fitting new torsional parameters for the critical O–C–C–O and C–O–C–C dihedral angles to the relative conformational energies calculated using ab initio methods. researchgate.networktribe.com A similar methodology is required for D10-DME to correctly model its conformational behavior.
The validation of a newly developed force field is an essential final step to assess its accuracy and reliability. nih.gov The validation process involves running MD simulations with the new force field and comparing the resulting macroscopic and microscopic properties against experimental data or the original QM calculations. For a D10-DME force field, key validation metrics would include conformational populations, liquid density, and transport properties like self-diffusion coefficients, ensuring they align with known values. researchgate.net The ultimate goal is a force field that accurately reproduces the molecule's behavior in the liquid phase, providing a reliable tool for further computational investigation. worktribe.com
Table 1: Comparison of Methodologies for Simulating Deuterated Systems
| Feature | Naïve Mass Substitution | Force Field Re-parameterization |
| Approach | Uses existing force field parameters for the hydrogenated isotopologue and only changes the atomic mass of hydrogen to that of deuterium. researchgate.net | Develops new force field parameters (especially bonded terms) specifically for the deuterated molecule. researchgate.net |
| Basis | Assumes that changing the mass is sufficient to capture isotope effects. | Accounts for changes in vibrational modes due to the mass difference by fitting to new quantum mechanical data. nih.gov |
| Accuracy | May fail to reproduce experimentally observed isotope effects, such as changes in phase behavior. nih.gov | Offers higher fidelity in capturing the subtle but significant effects of deuteration on molecular properties. researchgate.net |
| Effort | Minimal; easy to implement. | Requires significant computational effort for QM calculations and parameter optimization. ethz.ch |
Table 2: Illustrative Torsional Parameters for a Glyme Force Field
This table provides an example of the kind of parameters that are refined during force field development for a molecule like DME, based on the OPLS-AA format. A similar refinement would be necessary for D10-DME.
| Dihedral Type | V1 (kJ/mol) | V2 (kJ/mol) | V3 (kJ/mol) | V4 (kJ/mol) | Source |
| C-O-C-C | f1 | f2 | f3 | f4 | researchgate.networktribe.com |
| O-C-C-O | g1 | g2 | g3 | g4 | researchgate.networktribe.com |
| Note: V1, V2, V3, and V4 represent the Fourier series coefficients for the dihedral potential. The values fn and gn would be determined by fitting to ab initio conformational energy profiles. |
Isotopic Effects in 1,2 Dimethoxyethane D10 Systems
Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The replacement of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), in a reactant molecule can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms, as it provides insight into bond-breaking and bond-forming steps. The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, more energy is required to break it. This typically results in a "normal" primary KIE, where kH/kD > 1.
A secondary KIE (SKIE) occurs when the isotopically substituted bond is not directly involved in the bond-making or -breaking process but is located elsewhere in the molecule, such as in the solvent. When 1,2-dimethoxyethane-d10 (glyme-d10) is used as a solvent, any observed KIE is a secondary effect. These effects are generally smaller than primary KIEs but are still valuable for mechanistic studies. SKIEs can be:
Normal (kH/kD > 1): This often occurs if a change in hybridization from sp³ to sp² at a carbon adjacent to the isotopic substitution site occurs, leading to a loosening of the C-H/C-D bending vibrations in the transition state.
Inverse (kH/kD < 1): This is common when a carbon's hybridization changes from sp² to sp³, resulting in a more sterically crowded transition state with higher energy C-H/C-D bending vibrations. An inverse effect indicates that the deuterated compound reacts faster than the protiated one. nist.gov
In reactions where glyme-d10 serves as the solvent, it can influence the reaction rate by altering the solvation of reactants and the transition state. The slightly shorter and stronger C-D bonds in glyme-d10 can lead to subtle differences in steric and electronic interactions within the solvent cage compared to standard glyme. If the transition state is more sterically crowded, an inverse SKIE might be observed due to the smaller effective size of the C-D bond.
Table 1: Types of Kinetic Isotope Effects (KIE)
| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Primary | Isotopic substitution at a bond that is broken/formed in the rate-determining step. | > 2 | C-H/D bond cleavage is part of the rate-determining step. |
| Secondary (α) | Isotopic substitution at the carbon undergoing reaction, but the bond is not broken. | 0.7 - 1.5 | Probes changes in hybridization (e.g., sp² to sp³ often gives inverse KIE). |
| Secondary (β) | Isotopic substitution on an adjacent atom (e.g., in the solvent like glyme-d10). | 0.9 - 1.2 | Reflects changes in hyperconjugation or steric effects in the transition state. |
Vibrational Isotope Effects and Spectroscopic Shifts
The substitution of hydrogen with deuterium in 1,2-dimethoxyethane (B42094) significantly impacts its vibrational properties, which is directly observable in its spectroscopic signatures, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. This vibrational isotope effect arises fundamentally from the increase in the reduced mass of the C-D oscillator compared to the C-H oscillator. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the heavier C-D bonds vibrate at lower frequencies than C-H bonds.
This phenomenon leads to noticeable shifts in the vibrational spectra:
IR and Raman Spectroscopy: The stretching and bending modes involving hydrogen atoms are shifted to lower wavenumbers (cm⁻¹) upon deuteration. For example, the C-H stretching vibrations typically observed in the 2800–3000 cm⁻¹ region are replaced by C-D stretching vibrations at significantly lower frequencies, approximately in the 2000–2200 cm⁻¹ range. Similar shifts occur for bending and rocking modes. A computational study on 1,2-dimethoxyethane confirmed the expected shifts to lower frequencies for the perdeuterated species. acs.org
NMR Spectroscopy: In ¹H NMR, the signal for any residual protons in glyme-d10 will appear, but the primary use is as a non-protonated solvent. In ¹³C NMR, the carbons bonded to deuterium exhibit two main effects: the resonance signal is split into a multiplet due to one-bond ¹³C-²H coupling, and the chemical shift can be slightly altered (an isotope shift). science-and-fun.de
Table 2: Calculated Vibrational Wavenumbers (cm⁻¹) for the TGT Conformer of Glyme and Glyme-d10
| Vibrational Mode Description | Glyme (C₄H₁₀O₂) Wavenumber (cm⁻¹) | Glyme-d10 (C₄D₁₀O₂) Wavenumber (cm⁻¹) |
|---|---|---|
| CH₃/CD₃ Stretch | 2994 | 2244 |
| CH₂/CD₂ Stretch | 2939 | 2189 |
| CH₃/CD₃ Bend | 1464 | 1083 |
| CH₂/CD₂ Scissoring | 1453 | 1051 |
| C-O Stretch | 1130 | 1113 |
| C-C Stretch | 988 | 851 |
Data adapted from Density Functional Theory (B3LYP/6-31G) calculations.* acs.org
Table 3: Experimental NMR Data for 1,2-Dimethoxyethane-d10
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H | 3.40 | Multiplet | J(H,D) = 1.6 |
| ¹H | 3.22 | Quintet | - |
| ¹³C | 71.7 | Quintet | J(C,D) = 21 |
| ¹³C | 57.8 | Septet | J(C,D) = 21 |
Data sourced from Steffen's Chemistry Pages. science-and-fun.de
Deuterium-Induced Perturbations on Conformational Equilibria
The substitution of hydrogen with deuterium can subtly influence the conformational equilibria of flexible molecules like 1,2-dimethoxyethane. Glyme can exist in several rotational conformations (rotamers), with the trans-gauche-trans (TGT) and trans-trans-trans (TTT) forms being significantly populated in the liquid state. The equilibrium between these conformers is determined by small differences in their Gibbs free energy.
Deuterium substitution can perturb this delicate balance through several mechanisms:
Steric Effects: A C-D bond is slightly shorter than a C-H bond. This can reduce non-bonded steric repulsions, potentially stabilizing conformers that would otherwise be disfavored due to steric clash. For example, a gauche interaction involving a CD₃ or CD₂ group might be less destabilizing than one involving a CH₃ or CH₂ group.
Changes in Intermolecular Forces: As deuteration affects polarizability and intermolecular interactions, the relative energy of conformers can be further modified by the surrounding solvent molecules.
Research on other deuterated systems has demonstrated significant isotope effects on equilibria. For instance, in the protic ionic liquid triethylammonium (B8662869) methanesulfonate, deuteration of the ethyl groups on the cation was found to shift the equilibrium between static (solid-like) and mobile (liquid-like) states by approximately 80 K, favoring the more ordered static state. a2bchem.com While specific studies quantifying the conformational changes in glyme-d10 are not widely available, these principles suggest that the relative populations of the TGT, TTT, and other conformers in deuterated glyme are likely different from those in its standard counterpart.
Influence of Deuteration on Intermolecular Interactions, including Hydrogen Bonding
Deuteration affects the nature of intermolecular forces, which is particularly relevant for a solvent like glyme that interacts with solutes through dipole-dipole forces, chelation, and as a hydrogen bond acceptor. The primary cause is that C-D bonds are shorter, stronger, and less polarizable than C-H bonds. chemicalbook.com
This has several consequences for the intermolecular interactions of glyme-d10:
Hydrogen Bonding: When glyme acts as a hydrogen bond acceptor, the hydrogen bond forms with one of its oxygen atoms. The properties of the molecule are influenced by the attached ethyl and methyl groups. Deuteration of these groups can indirectly influence the strength of the hydrogen bond. In some systems, deuteration is known to strengthen hydrogen bonds, while in others it can lead to a weakening, an observation known as the Ubbelohde effect where the donor-acceptor distance increases. sigmaaldrich.com The net effect in a glyme-solute system would depend on the complex interplay between electronic and geometric changes.
Chelation of Cations: Glyme is an excellent chelating agent for metal cations (e.g., Li⁺, Na⁺) due to its two oxygen atoms and conformational flexibility. The stability of the resulting complex depends on the precise geometry and the Lewis basicity of the oxygen atoms. The subtle electronic changes induced by deuteration can slightly alter the electron density on the oxygen atoms and modify the conformational preferences of the chain, which in turn could fine-tune the binding energy and stability of the chelate complex.
Applications of 1,2 Dimethoxyethane D10 in Electrolyte Research
Solvation Structures of Metal Ions in Glyme-d10-Based Electrolytes
The structure of the solvation shell around a metal cation is a determining factor in the physicochemical properties of an electrolyte, including its ionic conductivity, viscosity, and electrochemical stability. Glyme-d10 is instrumental in elucidating these structures.
Lithium-Ion Solvation and Complexation
In glyme-based electrolytes, lithium (Li⁺) ions are strongly solvated by the ether oxygens of the glyme molecules. researchgate.net Studies combining spectroscopic methods with molecular dynamics simulations reveal that glyme molecules, such as triglyme (B29127) and tetraglyme, can wrap around the Li⁺ ion in a crown-ether-like conformation. rsc.orgresearchgate.net This forms stable, discrete solvated cations, often represented as [Li(glyme)]⁺. rsc.org The formation of these stable complexes is so significant that at high salt concentrations, the electrolyte can transition into a "solvate ionic liquid" state, where free solvent molecules are scarce. rsc.orgosti.gov
The use of deuterated glyme in techniques like NMR allows for the precise determination of the number of solvent molecules coordinating the Li⁺ ion and their exchange dynamics with the bulk solvent. rsc.org For instance, in mixed electrolytes containing 1,2-dimethoxyethane (B42094) (DME) and other solvents like propylene (B89431) carbonate (PC), DME can be preferentially retained in the Li⁺ solvation shell even when it is not the dominant solvent. arxiv.org This strong chelation effect means that the Li⁺-glyme complex often moves as a single unit, a concept central to its transport mechanism. researchgate.net
Sodium-Ion Solvation, Intercalation, and Association Phenomena
Glyme-based electrolytes are particularly significant for sodium-ion batteries (NIBs) because they enable the reversible intercalation of sodium (Na⁺) ions into graphite (B72142), a process not feasible with conventional carbonate-based electrolytes. frontiersin.orgwikipedia.orgrsc.org This occurs via a "co-intercalation" mechanism where the Na⁺ ion, along with its coordinating glyme molecules, enters the graphite layers to form a ternary graphite intercalation compound (t-GIC). frontiersin.orgrsc.org
The structure of the solvated [Na(glyme)]⁺ complex is critical for this process. frontiersin.org Research has shown that the coordination number for Na⁺ in glymes is typically around 6, with diglyme (B29089), for example, forming a relatively flat [Na(diglyme)]⁺ complex that facilitates rapid diffusion within the graphite galleries. frontiersin.orgnih.gov Glyme-d10 is invaluable in spectroscopic studies aimed at understanding the structure and stability of these solvated complexes both in the bulk electrolyte and at the electrode-electrolyte interface. nih.gov Furthermore, studies on Na⁺ electrolytes have revealed that ion association is a key phenomenon, with a transition from solvent-separated ion pairs to contact ion pairs and larger aggregates as the salt concentration increases. nih.gov
Magnesium-Ion Solvation and Coordination Architectures
For multivalent ions like magnesium (Mg²⁺), the solvation structure is even more critical due to the strong electrostatic interactions with the solvent. In glyme-based electrolytes, Mg²⁺ ions form very stable coordination complexes. Infrared spectroscopy and DFT calculations have shown that in a diglyme (G2) based electrolyte, Mg²⁺ is coordinated by two G2 molecules, forming an octahedral [Mg(G2)₂]²⁺ complex where each G2 molecule acts as a tridentate ligand. acs.orgresearchgate.net
The strong binding and well-defined coordination shell present a significant energy barrier for desolvation, which is a necessary step for Mg²⁺ deposition on the anode. rsc.org This can hinder the kinetics of magnesium batteries. The use of glyme-d10 in advanced NMR techniques, such as 2D exchange spectroscopy (EXSY), allows researchers to distinguish between "bound" glyme molecules in the Mg²⁺ coordination sphere and "free" molecules in the bulk. This enables the quantification of the slow solvent exchange rates, providing critical data on the rigidity of the Mg²⁺ solvation shell and its impact on ion mobility. jcesr.org
| Ion | Typical Coordination in Glyme | Key Structural Features | Research Focus |
| Li⁺ | [Li(glyme)]⁺ | Crown-ether-like chelation | Solvate Ionic Liquids, Solvation Shell Dynamics |
| Na⁺ | [Na(glyme)]⁺ | Flat complex structure for co-intercalation | Graphite Co-intercalation, Ion Association |
| Mg²⁺ | [Mg(glyme)₂]²⁺ | Stable, octahedral coordination | Rigid Solvation Shell, Desolvation Kinetics |
Advanced Electrolyte Performance Studies utilizing 1,2-Dimethoxyethane-d10
Beyond static structures, understanding how ions move through the electrolyte is key to designing high-performance batteries. Glyme-d10 is a powerful tool for these dynamic studies.
Investigation of Ion Transport Mechanisms
Ion transport in liquid electrolytes can occur through two primary mechanisms:
Vehicular Mechanism: The ion moves together with its entire solvation shell, like a vehicle. This process is highly dependent on the size of the solvated ion and the viscosity of the medium. anl.govresearchgate.netresearchgate.net
Structural Mechanism (or Hopping): An ion "hops" from one solvent cage to another, involving the exchange of solvent molecules in its coordination shell. anl.govresearchgate.netresearchgate.net
Pulsed-field gradient (PFG) NMR is a primary technique for investigating these mechanisms, and the use of glyme-d10 is essential for accurately measuring the self-diffusion coefficients of the individual species (cation, anion, and solvent) without signal overlap. osti.gov
In glyme electrolytes, a distinct difference is observed between Li⁺ and Na⁺ transport. Due to the strong Li⁺-glyme chelation, Li⁺ transport is predominantly vehicular. researchgate.net In contrast, the Na⁺-glyme interaction is weaker, allowing for more frequent solvent exchange. researchgate.net This means Na⁺ transport has a more significant contribution from the structural mechanism, which can lead to higher mobility compared to the bulkier solvated Li⁺ complexes. researchgate.net These mechanistic insights are crucial for optimizing electrolyte formulations for high-rate battery applications. anl.gov Furthermore, studies have shown that in some glyme systems, strong solvation can lead to negative cation transference numbers, where the large, positively charged [Li(glyme)]⁺ complexes are dragged toward the cathode by the electric field, but the movement of free anions in the opposite direction is greater, resulting in a net transport of charge by the anion. nih.gov
Role in Electrode-Electrolyte Interphases and Passivation Layer Formation
The performance and longevity of liquid electrolyte batteries, particularly lithium-ion batteries, are critically dependent on the formation of a stable passivation layer on the electrode surface, known as the solid electrolyte interphase (SEI). anl.govsciencedaily.com This layer forms during the initial charging cycles from the reductive decomposition of electrolyte components at the electrode-electrolyte interface. sciencedaily.comosti.gov An ideal SEI is electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing lithium ions to pass through, thus ensuring the battery's cyclability and safety. osti.gov
In electrolytes containing 1,2-dimethoxyethane (glyme), the composition and stability of the SEI are highly dependent on the type of lithium salt used. Research has shown that the combination of DME with certain salts can create a highly effective and stable SEI. For example, in a system using a LiBF₄ salt in a DME solvent, the resulting SEI on the graphite anode was found to be composed of lithium fluoride (B91410) (LiF) nanoparticles. anl.gov This specific composition leads to a self-terminating reduction reaction after the first cycle, which limits the degradation of the graphite anode and prevents the continuous consumption of the electrolyte. anl.gov This mechanism is a key factor in achieving high capacity retention and coulombic efficiency. anl.gov
The use of 1,2-dimethoxyethane-d10 is instrumental in studying these phenomena. Techniques like Dynamic Nuclear Polarisation (DNP)-enhanced NMR spectroscopy can selectively observe the chemical nature and spatial distribution of the organic and inorganic components within the SEI. chemrxiv.org By using DME-d10, researchers can suppress the overwhelming solvent signal to better detect the faint signals from the SEI components, such as lithium fluoride and various polymeric species, providing direct evidence of the interphase's structure and its proximity to the electrode surface. chemrxiv.org Computational studies using DME as the solvent have also been employed to understand the dissolution properties of various SEI components (e.g., LiF, Li₂O, Li₂CO₃), which is a critical factor for the long-term stability of the passivation layer. osti.gov
Compatibility with Advanced Electrode Materials, e.g., Graphite Intercalation Compounds
Graphite is the most common anode material in commercial lithium-ion batteries. anl.gov However, traditional ether-based solvents like DME have historically been considered incompatible with graphite anodes. The primary issue is the co-intercalation of solvent molecules along with lithium ions into the graphite layers. anl.gov This process often leads to the formation of unstable ternary graphite-intercalation compounds (t-GICs), causing the graphite structure to exfoliate and leading to rapid battery failure. anl.gov
Recent breakthroughs have demonstrated that this challenge can be overcome through careful electrolyte design. By pairing DME with a suitable lithium salt, the co-intercalation process can be made reversible and non-destructive. anl.gov Specifically, electrolytes composed of lithium tetrafluoroborate (B81430) (LiBF₄) in DME have been shown to enable the reversible formation of stable t-GICs. anl.gov This synergy between the salt and the ether solvent prevents graphite exfoliation and facilitates excellent cycling performance. In contrast, pairing DME with other salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), results in rapid capacity fading, highlighting the critical role of the salt in mediating the interaction between the solvent and the graphite electrode. anl.gov
The use of DME-d10 in such research allows for detailed mechanistic studies. For instance, NMR can be used to track the solvent molecules and lithium ions as they intercalate into the graphite structure, providing insights into the stability of the resulting t-GICs. The electrochemical performance achieved with these rejuvenated ether electrolytes is significant, as summarized in the table below.
| Electrolyte Composition | Electrode Material | Key Finding | Performance Metric | Source |
|---|---|---|---|---|
| LiBF₄ in DME | Graphite | Reversible formation of stable ternary graphite-intercalation compounds (t-GICs). | ~92-96% capacity retention after 400 cycles. Coulombic efficiency approached 100% after the first cycle. | anl.gov |
| LiFSI in DME | Graphite | Unstable t-GIC formation leading to graphite degradation. | Rapid capacity fading. | anl.gov |
| 1 M LiPF₆ in EC:DEC:DMC | Graphite | Unstable SEI film at elevated temperatures (60°C) causes performance deterioration. | 78% capacity retention after 300 cycles at 1C. | researchgate.netpku.edu.cn |
Solvent System Design for Enhanced Electrochemical Performance
The design of the solvent system is fundamental to achieving high performance in next-generation batteries. Glymes, and DME in particular, are attractive solvents due to their low viscosity, good solvating power for lithium salts, and higher flash points compared to conventional carbonate-based electrolytes. unife.itrsc.org The properties of glyme-based electrolytes can be precisely tuned by altering the length of the ether chain or by selecting different lithium salts. unife.itrsc.org
Molecular dynamics simulations and experimental studies have shown that in DME-based electrolytes, the lithium ion is strongly chelated by multiple oxygen atoms from the ether molecules. researchgate.netnih.gov This strong solvation affects the mechanism of ion transport, which occurs primarily through the movement of the entire Li+-glyme complex (vehicular transport) rather than by the Li+ hopping between solvent molecules. nih.gov The choice of salt anion also plays a significant role; for instance, in diethylene glycol dimethyl ether (a longer-chain glyme), ionic conductivity increases as the anion size increases from LiFSI to LiTFSI and then to LiBETI, due to the effect of anion charge density on the solvation shell. unife.it
The deuterated solvent DME-d10 is invaluable for investigating these fundamental properties. NMR techniques such as Pulsed Field Gradient (PFG) NMR can directly measure the self-diffusion coefficients of the lithium cations, anions, and solvent molecules. researchgate.net Using DME-d10 eliminates the solvent's own signal, allowing for an unambiguous determination of the transport properties of the ionic species and providing a clearer picture of the solvation and transport mechanisms. a2bchem.com
Furthermore, the electrochemical stability window (ESW) of DME-based electrolytes, which dictates the maximum operating voltage of the battery, has been found to be highly dependent on the experimental setup. Research indicates that a low-concentration electrolyte of 1M LiFSI in DME, previously thought to be stable only up to 4V, can exhibit a stability window extending to approximately 4.4 V when an aluminum working electrode is used instead of stainless steel. researchgate.net This finding opens up possibilities for using these cost-effective, low-concentration ether electrolytes in high-voltage battery applications. researchgate.net
| Electrolyte System | Key Property Investigated | Finding | Source |
|---|---|---|---|
| Li[TFSI] and Na[TFSI] in DME | Ionic Conductivity | Exhibits a maximum between 0.5-1.0 M salt concentration as viscosity increases at higher concentrations. | researchgate.netnih.gov |
| Li[TFSI] in DME | Li⁺ Solvation & Transport | Li⁺ is solvated by 5-6 oxygen atoms (from DME or TFSI⁻). Transport is primarily vehicular. | researchgate.netnih.gov |
| LiFSI, LiTFSI, LiBETI in DEGDME | Ionic Conductivity | Conductivity increases with increasing anion size (LiFSI < LiTFSI < LiBETI). | unife.it |
| 1M LiFSI in DME | Electrochemical Stability Window (ESW) | ESW extends to ~4.4 V with an aluminum working electrode, compared to <4.0 V with stainless steel. | researchgate.net |
Advanced Solvent Effects of 1,2 Dimethoxyethane D10 in Reaction Media
Coordination Chemistry in Deuterated Glyme Solvents
1,2-Dimethoxyethane (B42094) (glyme) is well-known for its ability to coordinate with metal cations, acting as a bidentate ligand through its two ether oxygen atoms. acs.org This coordination influences the solubility, reactivity, and structure of organometallic species. The deuterated analogue, 1,2-dimethoxyethane-d10 (d10-glyme), where all ten hydrogen atoms are replaced by deuterium (B1214612), offers a specialized environment to study these interactions with greater clarity.
Thermodynamics and Kinetics of Ligand Complexation
The kinetics of ligand exchange—the rate at which a ligand is replaced by another in a coordination sphere—can also be influenced by deuteration of the solvent. Hydrogen/deuterium exchange (HDX) methods are a powerful tool for monitoring interactions that modulate structural fluctuations. sci-hub.se In the context of d10-glyme as a solvent, its interaction with a metal center could exhibit a kinetic isotope effect if the solvent molecule itself, or a bond within it, is involved in the rate-determining step of a ligand exchange process. For many ligand exchange reactions that proceed through associative or dissociative pathways without direct solvent bond cleavage, the kinetic differences between glyme and d10-glyme are expected to be minimal. However, for mechanisms where solvent reorganization is kinetically significant, subtle effects on the rate of exchange may be observable.
Influence on Metal-Ligand Interactions and Adduct Formation
The formation of adducts between a metal complex and solvent molecules is a fundamental aspect of coordination chemistry. Glyme is known to form stable adducts with a variety of metal centers. The deuteration in d10-glyme primarily serves as a tool for characterization rather than a source of significant perturbation. When studying the structure of these adducts using ¹H NMR spectroscopy, the absence of solvent signals in the spectrum allows for an unobstructed view of the proton signals from the ligands of interest.
Furthermore, the C-D bonds in d10-glyme are stronger and less reactive than C-H bonds. In reactions involving highly reactive organometallic species, particularly those prone to C-H activation, using d10-glyme can prevent unintended side reactions where the solvent is attacked by the metal center. researchgate.net This inertness ensures that the observed reactivity is intrinsic to the dissolved species and not an artifact of solvent degradation, thereby providing a more stable medium for the study of delicate metal-ligand interactions and adducts.
Reaction Mechanism Elucidation using 1,2-Dimethoxyethane-d10
The most significant application of d10-glyme is in the elucidation of reaction mechanisms. Its physical properties are nearly identical to normal glyme, ensuring that the reaction environment is chemically similar, while its isotopic composition provides a powerful handle for mechanistic investigation.
Investigation of Reaction Pathways and Intermediate Stabilization
Deuterated solvents are indispensable for NMR-based mechanistic studies. By using d10-glyme, chemists can monitor the transformation of reactants into products without interference from solvent protons, allowing for the detection of low-concentration reactive intermediates that might otherwise be obscured.
The enhanced stability of C-D bonds compared to C-H bonds makes d10-glyme a more "innocent" solvent for reactions involving radical intermediates or highly electrophilic or nucleophilic species that could otherwise abstract a hydrogen atom from the solvent. This stabilization of the reaction medium is crucial for preventing solvent-derived byproducts and ensuring that the observed reaction pathway is the one of primary interest. For instance, in systems where metal centers might perform oxygen abstraction from the solvent, using d10-glyme can help isolate electronic effects from kinetic isotope effects if C-H(D) bond cleavage were also a possible side reaction. researchgate.net
Catalytic Reactions and Their Mechanisms in Deuterated Environments
In catalysis, a substance known as a pre-catalyst is often introduced, which then transforms into the active catalyst that participates in the catalytic cycle. Understanding the mechanism of such cycles is key to catalyst improvement. Comparing the rate of a catalytic reaction in a standard solvent versus its deuterated analogue is a classic method for probing reaction mechanisms.
This comparison reveals the Solvent Kinetic Isotope Effect (SKIE) , which provides insight into the involvement of the solvent in the rate-determining step of the reaction. For example, if a proton transfer from a solvent-coordinated molecule is part of the slowest step, a significant primary kinetic isotope effect (kH/kD > 1) would be observed when switching from glyme to d10-glyme (if the solvent were the source of the proton). While specific studies detailing full catalytic cycles in d10-glyme are specialized, the principles are well-established in other deuterated solvents like D₂O, where a rapid Ru-H/D⁺ exchange was key to understanding the mechanism of transfer hydrogenation. A similar approach using d10-glyme could elucidate mechanisms involving C-H bond activation or protonolysis steps where the solvent is a direct participant.
Solvent Effects on Reaction Rates, Equilibria, and Stereoselectivity
The replacement of hydrogen with deuterium in a solvent can affect reaction rates, chemical equilibria, and the stereochemical outcome of a reaction. These effects are collectively known as solvent isotope effects. The primary tool for quantifying the effect on reaction rates is the SKIE, calculated as the ratio of the rate constant in the protiated solvent (kH) to that in the deuterated solvent (kD).
The magnitude of the SKIE can indicate the nature of the transition state. For instance, studies of peroxyoxalate chemiluminescence in aqueous mixtures of 1,2-dimethoxyethane have highlighted the significant role of the solvent in stabilizing transition states, a phenomenon that can be dissected using isotope effects. A normal SKIE (kH/kD > 1) typically suggests that a bond to a hydrogen (in this case, on the solvent) is broken in the rate-determining step. An inverse SKIE (kH/kD < 1) may indicate that a bond to hydrogen becomes stiffer or more constrained in the transition state. If the SKIE is near unity (kH/kD ≈ 1), it suggests the solvent is not covalently involved in the rate-limiting step, acting merely as a medium.
Below is an illustrative table of how SKIE values are interpreted and a hypothetical data table from a kinetic experiment.
Table 1: Interpretation of Solvent Kinetic Isotope Effects (SKIE)
| SKIE Value (kH/kD) | Interpretation | Implication for Mechanism |
|---|---|---|
| > 1 (Normal) | The H/D-containing bond is cleaved in the rate-determining step. The transition state is "looser" with respect to this bond's vibration. | Suggests mechanisms like proton transfer from the solvent or C-H bond activation involving the solvent in the slow step. |
| ≈ 1 (Null) | The solvent is not covalently involved in the rate-determining step, or effects on the transition state and ground state cancel out. | The solvent primarily acts as a medium to dissolve reactants. |
| < 1 (Inverse) | The H/D-containing bond becomes more constrained or "stiffer" in the transition state compared to the ground state. | Can indicate a pre-equilibrium involving the solvent or a change in solvation where H-bonds (or C-H interactions) become stronger. |
Table 2: Hypothetical Kinetic Data for a Reaction in Glyme vs. d10-Glyme
| Solvent | Rate Constant (k) [s⁻¹] | Solvent Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| 1,2-Dimethoxyethane (H-Glyme) | 2.4 x 10⁻⁴ | 2.0 |
| 1,2-Dimethoxyethane-d10 (D-Glyme) | 1.2 x 10⁻⁴ |
These tables illustrate how quantitative data from experiments using d10-glyme can provide deep mechanistic insights into the role of the solvent in chemical reactions.
Solvation Phenomena and Solution Structure Research
The study of deuterated solvents, such as 1,2-Dimethoxyethane-d10 (glyme-d10), offers unique insights into reaction mechanisms and molecular interactions, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of hydrogen with deuterium atoms provides a "silent" background in ¹H NMR, allowing for the unambiguous observation of proton signals from the solute. savemyexams.com This section explores the advanced solvent effects of glyme-d10, focusing on its role in solvation and the structure of solutions.
Molecular Interactions and Self-Association in Solution
1,2-Dimethoxyethane-d10, with the chemical formula CD₃OCD₂CD₂OCD₃, is a deuterated aprotic solvent. sigmaaldrich.com Its molecular structure, featuring two ether oxygen atoms with lone pairs of electrons, allows it to act as a bidentate ligand, chelating metal cations. This property is crucial in organometallic chemistry and in the function of lithium batteries, where it solvates cations, influencing the conductivity and stability of the electrolyte. The nature of these interactions in its non-deuterated form has been a subject of study, and similar principles are expected to apply to the deuterated analogue. Glymes are known to form stable complexes with a variety of ions. nih.gov
The use of 1,2-dimethoxyethane-d10 in NMR studies is predicated on its specific molecular interactions with solutes. While providing a medium for the solute to dissolve, its deuterated nature ensures it does not produce overwhelming solvent signals in ¹H NMR spectra. savemyexams.com The subtle electronic differences between C-H and C-D bonds can lead to slightly different solvation shells and intermolecular distances compared to its non-deuterated counterpart, a phenomenon known as a secondary isotope effect. However, detailed studies quantifying these differences for 1,2-dimethoxyethane-d10 are not widely available.
Self-association in ethers like 1,2-dimethoxyethane-d10 is generally weak and dominated by van der Waals forces and dipole-dipole interactions. Unlike protic solvents, it cannot form hydrogen bonds with itself. Research on the self-association of similar molecules suggests that any such interactions would be minimal. Specific studies focusing on the self-association of 1,2-dimethoxyethane-d10 are not prominent in the reviewed literature.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄D₁₀O₂ | science-and-fun.de |
| Molecular Weight | 100.18 g/mol | science-and-fun.denih.gov |
| Density (d⁴₂₀) | 0.86 g/cm³ | science-and-fun.de |
| Melting Point | -58 °C | science-and-fun.de |
| Boiling Point | 83 °C | science-and-fun.de |
| ¹H Chemical Shift (ppm) | 3.40 (m), 3.22 (quintet) | science-and-fun.de |
| ¹³C Chemical Shift (ppm) | 71.7 (quintet), 57.8 (septet) | science-and-fun.de |
| J(H,D) Coupling Constant (Hz) | 1.6 | science-and-fun.de |
| J(C,D) Coupling Constant (Hz) | 21 | science-and-fun.de |
Liquid-Liquid Equilibria and Phase Behavior Studies
Liquid-liquid equilibrium (LLE) occurs when a mixture of two or more components separates into two distinct liquid phases at a specific temperature and pressure. libretexts.org This behavior is crucial for solvent extraction and other separation processes. The phase behavior of 1,2-dimethoxyethane in its non-deuterated form has been studied in various ternary systems. For instance, LLE data for systems containing water, 1,2-dimethoxyethane, and another solvent like isopropyl ether or 1-hexanol (B41254) have been determined to evaluate its effectiveness in extraction processes.
Future Directions and Emerging Research Avenues for 1,2 Dimethoxyethane D10
Development of Novel Deuteration Methods and Reagents
The synthesis of deuterated compounds like 1,2-dimethoxyethane-d10 is a critical area of research. chem-station.com Traditional methods for deuterium (B1214612) labeling can be expensive and sometimes lack efficiency and selectivity. oaepublish.com Future research will likely focus on developing more cost-effective and efficient deuteration methods.
One promising approach involves the direct C-H activation for isotopic exchange. acs.org This method aims to replace hydrogen with deuterium at a late stage of synthesis, which can be more atom-economical. acs.org However, controlling the specific position of deuteration (regioselectivity) remains a challenge. acs.org
Another emerging technique is the use of electrocatalytic splitting of heavy water (D₂O) to generate deuterium for incorporation into organic molecules. oaepublish.com This method, performed under mild conditions, offers a potentially more sustainable and controlled route to deuterated compounds. oaepublish.com Research in this area is also exploring the use of novel catalysts to improve the efficiency and selectivity of deuterium incorporation. oaepublish.com
Furthermore, the development of new deuterated reagents is an active field. For instance, researchers have found that dimethylformamide dimethyl acetal (B89532) can undergo rapid isotopic exchange with deuterated alcohols like methanol-d (B46061) to produce deuterated acetals, which can then be used in the synthesis of other deuterated compounds. nih.gov
Integration of Advanced Spectroscopic and Computational Methodologies
The unique spectroscopic properties of 1,2-dimethoxyethane-d10 make it an ideal candidate for studies using advanced analytical techniques. a2bchem.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing deuterated compounds. isotope.comscience-and-fun.de Future research will likely see the increased use of multidimensional NMR techniques to gain more detailed structural and dynamic information about molecules in the presence of 1,2-dimethoxyethane-d10.
Computational methods, such as Density Functional Theory (DFT), are also becoming increasingly integrated with experimental studies. ias.ac.innih.gov These computational approaches can predict spectroscopic properties, helping to interpret experimental data and to understand the underlying molecular interactions. ias.ac.innih.gov The combination of high-level computational modeling and advanced spectroscopic techniques will provide a powerful toolkit for probing complex chemical systems.
Exploration in Next-Generation Energy Storage Technologies
The field of energy storage is actively seeking new materials to improve the performance and safety of batteries. uchicago.edumdpi.com Deuterated electrolytes, including those based on 1,2-dimethoxyethane-d10, are showing promise in this area. google.com The replacement of hydrogen with deuterium can enhance the chemical stability of the electrolyte, reducing parasitic reactions that can degrade battery performance over time. google.com
In lithium-ion batteries, for example, deuterated solvents in the electrolyte can lead to a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. nih.gov The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down decomposition reactions within the electrolyte. nih.gov
Future research will focus on optimizing the formulation of these deuterated electrolytes and understanding their behavior in next-generation battery technologies, such as lithium-metal and solid-state batteries. uchicago.eduunito.itlut.fiketmarket.eu The goal is to develop batteries with higher energy densities, longer lifespans, and improved safety profiles. echemi.commdpi.com
Fundamental Insights into Isotope Effects in Complex Multicomponent Systems
The study of kinetic isotope effects (KIEs) provides fundamental insights into reaction mechanisms. wikipedia.orglibretexts.org A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The significant mass difference between hydrogen and deuterium leads to pronounced KIEs, making deuterated compounds like 1,2-dimethoxyethane-d10 valuable probes for mechanistic studies. chem-station.comlibretexts.orgebsco.com
Future research will utilize 1,2-dimethoxyethane-d10 to investigate complex multicomponent systems, such as enzymatic reactions and catalytic processes. ed.ac.ukd-nb.info By observing how the presence of deuterium affects the reaction rates, scientists can deduce the nature of the rate-determining step and the structure of the transition state. princeton.edu
These studies are not limited to simple chemical reactions. In metabolic research, for instance, deuterium labeling can be used to trace the pathways of molecules in living organisms, although the potential impact of KIEs on metabolic fluxes needs to be carefully considered. nih.govnih.govnih.gov
Applications in Advanced Materials Science and Polymer Chemistry
The unique properties of deuterated compounds are also finding applications in materials science and polymer chemistry. The incorporation of deuterium can influence the physical properties of materials, such as their thermal stability and optical properties. chem-station.com
In polymer chemistry, 1,2-dimethoxyethane (B42094) is used as a solvent in the synthesis of various polymers. sigmaaldrich.com The use of its deuterated counterpart, 1,2-dimethoxyethane-d10, can offer better control over polymerization reactions and lead to polymers with enhanced properties. The increased stability of the C-D bond can be advantageous in processes where the solvent might otherwise participate in side reactions.
Future research in this area will explore the use of 1,2-dimethoxyethane-d10 in the synthesis of novel polymers and advanced materials with tailored properties. This could include the development of more durable plastics, advanced optical materials, and new materials for electronic devices. chem-station.com
Q & A
Q. What are the key physicochemical properties of Glyme-d10 that make it suitable for deuterium-labeling studies in NMR spectroscopy?
Glyme-d10’s deuterated structure ([C4D10O2]) minimizes proton interference in <sup>1</sup>H NMR, enhancing resolution for studying hydrogen-bonding interactions or reaction mechanisms. Its low polarity (dielectric constant ~7.2) and aprotic nature also make it ideal for stabilizing ionic intermediates in organometallic reactions. Purity (>95% by GC) is critical to avoid isotopic contamination; rigorous solvent drying (e.g., molecular sieves) is recommended .
Q. How is Glyme-d10 synthesized, and what purity considerations are critical for experimental reproducibility?
Glyme-d10 is typically synthesized via Williamson ether synthesis using deuterated methanol (CD3OD) and ethylene glycol-d4. Key steps include acid-catalyzed deuteration and vacuum distillation to remove protonated byproducts. Purity is validated using GC-MS and <sup>13</sup>C NMR, with isotopic enrichment (>98% D) verified via mass spectrometry. Impurities like residual water or glycols must be <0.1% to prevent side reactions in battery electrolyte studies .
Q. Why is Glyme-d10 preferred as a solvent in sodium biphenyl radical anion reactions?
Glyme-d10’s low nucleophilicity and high stability under reducing conditions minimize side reactions with radical anions. Its ability to solubilize alkali metals (e.g., Na<sup>+</sup>) via crown ether-like coordination enhances electron transfer efficiency. Experimental protocols often involve degassing and strict temperature control (−20°C to 25°C) to maintain reaction selectivity .
Advanced Research Questions
Q. How does deuteration of Glyme affect its solvation properties in lithium-ion battery electrolytes?
Deuterated Glyme exhibits weaker Li<sup>+</sup> solvation compared to protonated Glyme due to reduced Lewis basicity of the ether oxygens. This alters ion-pair dissociation dynamics, as shown by Raman spectroscopy and conductivity measurements. Researchers must account for isotope effects when extrapolating deuterated system data to protonated analogs .
Q. What methodologies are used to resolve contradictions in reported binding energies of Glyme with alkali metal ions?
Discrepancies in gas-phase binding energies (e.g., K<sup>+</sup>-Glyme: 85–92 kJ/mol) arise from variations in experimental setups (e.g., ion cyclotron resonance vs. mass spectrometry). To reconcile data, use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and benchmark against high-precision collision-induced dissociation (CID) experiments .
Q. How can researchers optimize Glyme-d10-based electrolytes for sodium-sulfur batteries while mitigating polysulfide shuttling?
Advanced designs incorporate porous carbon additives (e.g., Ketjen Black) to adsorb polysulfides, coupled with in situ UV-Vis spectroscopy to monitor shuttle effects. Electrolyte composition (e.g., 1M NaPF6 in Glyme-d10) and cycling protocols (C-rate ≤0.5C) are critical for balancing ionic conductivity and stability .
Q. What statistical approaches are recommended for analyzing discrepancies in Glyme-d10’s coordination behavior across solvent systems?
Multivariate analysis (e.g., PCA) can identify outliers in FTIR or XAS datasets caused by solvent impurities or hydration. Bootstrap resampling is advised for error estimation in binding constant calculations (e.g., Benesi-Hildebrand method). Report confidence intervals (95% CI) for thermodynamic parameters .
Data Presentation and Critical Analysis Guidelines
- For spectroscopic studies : Normalize deuterium-induced peak shifts to internal standards (e.g., TMS-d12) and report full-width-at-half-maximum (FWHM) values .
- For electrochemical data : Include Nyquist plots with equivalent circuit modeling (e.g., Randles circuit) and error bars from triplicate measurements .
- Contradiction resolution : Use Bland-Altman plots to compare datasets from different labs, highlighting systematic biases in instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
